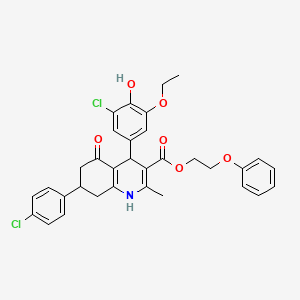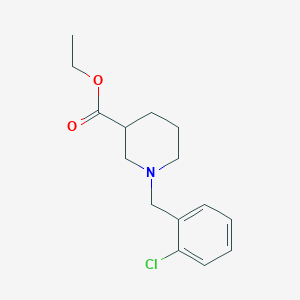![molecular formula C26H24N4O3 B5214867 4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5214867.png)
4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of various enzymes involved in cell proliferation and survival. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone has various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. Additionally, this compound has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone has several advantages for lab experiments. This compound is relatively easy to synthesize and is stable under various conditions. Additionally, this compound has potent anti-cancer activity, making it a valuable tool for cancer research. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone. One potential direction is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the potential side effects of this compound and its safety for use in humans.
Métodos De Síntesis
The synthesis of 4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone has been achieved using various methods. One of the most common methods involves the reaction of 3,4-dimethylacetophenone with 5-nitro-2-(1-pyrrolidinyl)aniline in the presence of phosphorus oxychloride and dimethylformamide. The resulting intermediate is then treated with phthalic anhydride in the presence of acetic anhydride and sulfuric acid to yield the final product.
Aplicaciones Científicas De Investigación
4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-2-(5-nitro-2-pyrrolidin-1-ylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-9-10-19(15-18(17)2)25-21-7-3-4-8-22(21)26(31)29(27-25)24-16-20(30(32)33)11-12-23(24)28-13-5-6-14-28/h3-4,7-12,15-16H,5-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPYDZGXBHJLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)-2-[5-nitro-2-(pyrrolidin-1-yl)phenyl]phthalazin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5214786.png)
![[1-(3-cyclohexen-1-ylmethyl)-3-piperidinyl]methanol](/img/structure/B5214793.png)
![N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5214800.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(1-naphthylmethyl)propanamide](/img/structure/B5214823.png)
![N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5214834.png)

![1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5214853.png)
![N-[3-(benzyloxy)benzyl]-2-chloroaniline](/img/structure/B5214854.png)
![ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5214860.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5214864.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5214871.png)

![3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5214880.png)